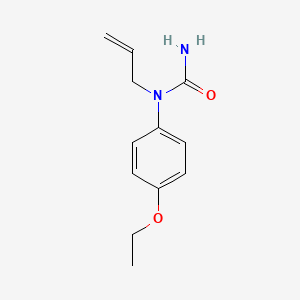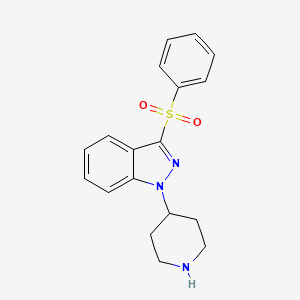
1H-Indazole, 3-(phenylsulfonyl)-1-(4-piperidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indazole, 3-(phenylsulfonyl)-1-(4-piperidinyl)- is a complex organic compound that belongs to the indazole family Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring This particular compound is characterized by the presence of a phenylsulfonyl group at the 3-position and a piperidinyl group at the 1-position of the indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indazole, 3-(phenylsulfonyl)-1-(4-piperidinyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of ortho-substituted hydrazines with carbonyl compounds.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation reactions using reagents such as phenylsulfonyl chloride in the presence of a base.
Attachment of the Piperidinyl Group: The piperidinyl group can be attached through nucleophilic substitution reactions, often using piperidine and appropriate leaving groups.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. These methods often employ continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1H-Indazole, 3-(phenylsulfonyl)-1-(4-piperidinyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Piperidine in the presence of a suitable leaving group and base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1H-Indazole, 3-(phenylsulfonyl)-1-(4-piperidinyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 1H-Indazole, 3-(phenylsulfonyl)-1-(4-piperidinyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1H-Indazole-3-carboxamide, N-4-piperidinyl-
- 1H-Indazole-3-carboxylic acid, N-4-piperidinyl-
- 1H-Indazole-3-sulfonamide, N-4-piperidinyl-
Uniqueness
1H-Indazole, 3-(phenylsulfonyl)-1-(4-piperidinyl)- is unique due to the presence of both the phenylsulfonyl and piperidinyl groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups is not commonly found in other similar compounds, making it a valuable target for research and development.
Properties
CAS No. |
651336-09-3 |
|---|---|
Molecular Formula |
C18H19N3O2S |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-1-piperidin-4-ylindazole |
InChI |
InChI=1S/C18H19N3O2S/c22-24(23,15-6-2-1-3-7-15)18-16-8-4-5-9-17(16)21(20-18)14-10-12-19-13-11-14/h1-9,14,19H,10-13H2 |
InChI Key |
FVYYYTZGHGETHS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1N2C3=CC=CC=C3C(=N2)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


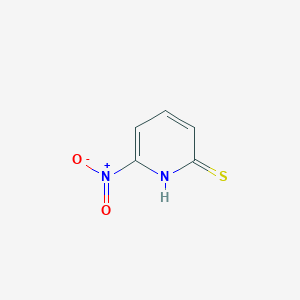
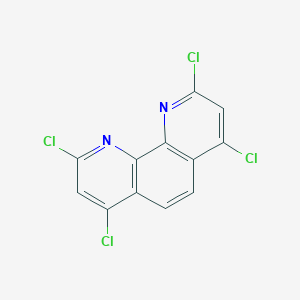
![5-Methoxy-2-(methylsulfanyl)-5H-[1]benzopyrano[4,3-d]pyrimidine](/img/structure/B12516086.png)
![Rel-tert-butyl (1S,5S,7S)-7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate acetate](/img/structure/B12516094.png)
![3-(4-Ethoxyphenyl)-6-(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12516097.png)
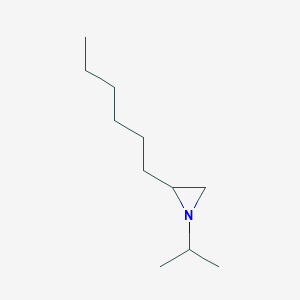

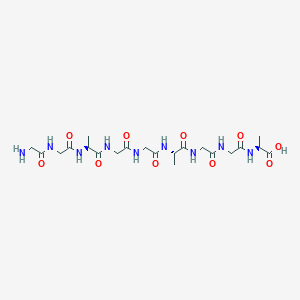
![N,N-Dimethyl-5-[2-(6-nitro-1,3-benzothiazol-2-yl)ethenyl]thiophen-2-amine](/img/structure/B12516121.png)
![6-methyl-2H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B12516122.png)
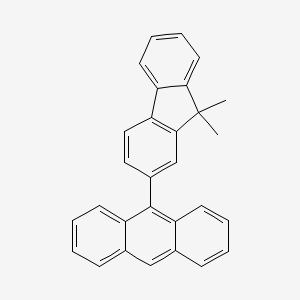
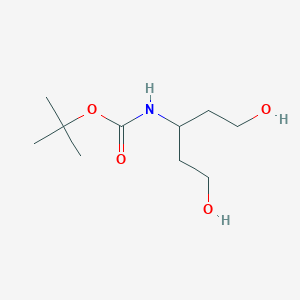
![1H-Indazole, 3-[(4-methylphenyl)sulfonyl]-1-(3-pyrrolidinylmethyl)-](/img/structure/B12516157.png)
